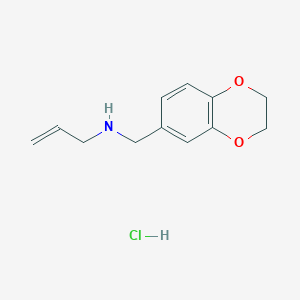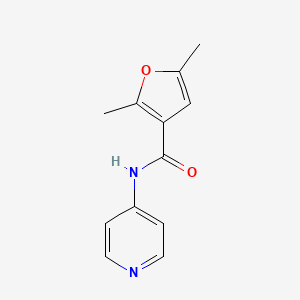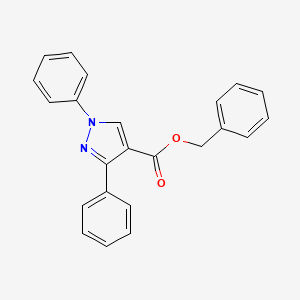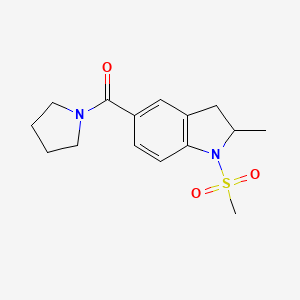![molecular formula C16H12BrCl2N3S B4652704 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4652704.png)
3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Overview
Description
3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to interact with bacterial and fungal membranes, disrupting their integrity and leading to cell death. In cancer cells, this compound has been shown to induce apoptosis through activation of the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has a range of biochemical and physiological effects. In bacterial and fungal cells, this compound has been shown to disrupt membrane integrity, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis through activation of the caspase cascade. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments is its potent antimicrobial and anticancer activity. This makes it a promising candidate for the development of new antibiotics and anticancer drugs. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar activity. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of 3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole. One area of interest is the development of new antibiotics based on this compound, which could be used to treat drug-resistant bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of cancer and inflammatory diseases. Finally, there is potential for the synthesis of analogs of this compound with improved solubility and activity profiles.
Scientific Research Applications
3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have potent antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2N3S/c1-22-15(10-2-5-12(17)6-3-10)20-21-16(22)23-9-11-4-7-13(18)8-14(11)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONMZWOJZAAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4652621.png)

![ethyl 4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4652664.png)


![4-[(4-chlorophenyl)sulfonyl]-2-(4-ethoxyphenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4652683.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4652694.png)

![6-bromo-2-(4-ethylphenyl)-4-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4652712.png)
![isopropyl 5-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4652719.png)
![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)

acetyl]glycyl}amino)benzoate](/img/structure/B4652743.png)
![3,4-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4652745.png)